molecular formula C27H20N2O2S B2868795 N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE CAS No. 301307-80-2

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE

Cat. No.: B2868795
CAS No.: 301307-80-2
M. Wt: 436.53
InChI Key: CQBUKAXRUQIMMQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For example, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Chemical Reactions Analysis

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of other complex molecules. In biology, it has shown potential as an anti-inflammatory and anti-tubercular agent. In medicine, it is being explored for its potential therapeutic applications, including its ability to inhibit certain enzymes and pathways involved in disease processes .

Comparison with Similar Compounds

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other benzothiazole derivatives, such as N-(6-chlorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide and N-(3,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide. These compounds share similar structural features but may differ in their specific biological activities and therapeutic potential .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S/c30-23-16-15-20(17-21(23)27-29-22-13-7-8-14-24(22)32-27)28-26(31)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25,30H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBUKAXRUQIMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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